1-Bromo-2-methylheptane

Vue d'ensemble

Description

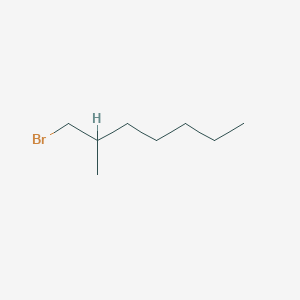

1-Bromo-2-methylheptane is an organic compound with the molecular formula C8H17Br . It has an average mass of 193.125 Da and a monoisotopic mass of 192.051361 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylheptane consists of a seven-carbon chain (heptane) with a bromine atom attached to the first carbon and a methyl group (CH3) attached to the second carbon . This structure can be represented in various forms, including Kekulé structures, condensed structures, and line-angle (or skeletal) formulas .Applications De Recherche Scientifique

Synthesis Applications

Optically Active Synthons for Insect Pheromones : 1-Bromo-2-methylheptane has been used in the synthesis of optically active synthons, crucial for creating methyl-branched insect pheromones. This synthesis is based on selective transformations of compounds derived from L-(-)-menthol (Ishmuratov et al., 2005).

Organometallic Addition and Ring Opening : In the field of organic chemistry, 1-Bromo-2-methylheptane has been involved in studies focused on the ring opening and organometallic addition to α,β-epoxy aldehydes, leading to the synthesis of complex organic compounds (Righi et al., 2000).

Quantum Chemical Studies : It's been used in quantum chemical studies to understand the catalytic effects of (H2O)nHBr associates on the bromination of 1-heptene, providing insights into reaction mechanisms (Miroshnichenko, 1998).

Fuel and Combustion Studies

Combustion Chemistry of Fuels : 1-Bromo-2-methylheptane is relevant in studies on combustion chemistry, especially concerning large hydrocarbon combustion. This includes research on fuels like diesel derived from various sources and renewable fuels (Karsenty et al., 2012).

Autoignition of Alkanes : Research has been conducted on the autoignition characteristics of compounds like 3-methylheptane, which share similarities with 1-Bromo-2-methylheptane, to understand their behavior in fuel applications (Wang et al., 2013).

Environmental and Chemical Reactions

Dehalogenation of Organic Compounds : Studies on the bacterial dehalogenation of compounds, including 1-bromoheptane, provide insights into environmental remediation and the breakdown of pollutants (Omori & Alexander, 1978).

Pyrolysis of Branched Alkanes : Research into the pyrolysis of branched alkanes, including 2-methylheptane, helps understand the thermal degradation processes, relevant in various industrial applications (Tanaka et al., 1975).

Safety and Hazards

1-Bromo-2-methylheptane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its vapors, using it only in a well-ventilated area, and wearing protective clothing and eye protection .

Propriétés

IUPAC Name |

1-bromo-2-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-4-5-6-8(2)7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVAPJKLVSMYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560924 | |

| Record name | 1-Bromo-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylheptane | |

CAS RN |

72279-59-5 | |

| Record name | 1-Bromo-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)